Synthesis and Applications of 1-Pentanol, 5-(methylamino)-: A Technical Whitepaper
Synthesis and Applications of 1-Pentanol, 5-(methylamino)-: A Technical Whitepaper
Executive Summary
1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), commonly referred to as 5-(methylamino)pentan-1-ol, is a highly versatile bifunctional building block in modern organic synthesis[1]. Characterized by a primary hydroxyl group and a secondary amine separated by a flexible five-carbon aliphatic chain, it serves as an ideal orthogonal scaffold. Its most prominent contemporary application is as an aliphatic linker in the design of Proteolysis Targeting Chimeras (PROTACs), where it physically bridges target-binding ligands with E3 ubiquitin ligase recruiters[1][2].
This whitepaper provides an in-depth, self-validating synthetic methodology for producing high-purity 5-(methylamino)pentan-1-ol, bypassing common pitfalls such as over-alkylation, and details the mechanistic rationale behind each experimental choice.
Retrosynthetic Analysis & Route Selection
The synthesis of secondary amino alcohols presents a classic chemoselectivity challenge: preventing the over-alkylation of the amine into a tertiary amine or quaternary ammonium salt.
Quantitative Comparison of Synthetic Routes
To establish the most robust protocol, we evaluate three primary pathways:
| Synthetic Route | Reagents | Typical Yield | Atom Economy | Primary Impurity Profile |
| Route A: Lactone Aminolysis (Recommended) | δ -Valerolactone, CH3NH2 , LiAlH4 | 82–88% | ~65% | Trace unreacted amide, Al-salts |
| Route B: Direct Alkylation ( SN2 ) | 5-Chloro-1-pentanol, CH3NH2 (excess) | 45–60% | ~80% | Tertiary amines (over-alkylation) |
| Route C: Reductive Amination | 5-Hydroxypentanal, CH3NH2 , NaBH3CN | 70–75% | ~75% | Aldol condensation byproducts |
Causality for Route Selection: Route B ( SN2 displacement) is often attempted due to the low cost of 5-chloro-1-pentanol. However, the secondary amine product is more nucleophilic than the primary amine starting material, leading to unavoidable over-alkylation unless a massive, impractical excess of methylamine is used. Route C suffers from the inherent instability of 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal (tetrahydropyran-2-ol), depressing the reaction rate.
Route A is selected as the gold standard. By first forming an amide (which is non-nucleophilic), we completely eliminate the risk of over-alkylation. Subsequent reduction of the amide yields the pure secondary amine.
Mechanistic Pathway
Caption: Workflow for the two-step synthesis of 5-(methylamino)pentan-1-ol via lactone aminolysis.
Detailed Experimental Protocol
Safety Note: 5-(methylamino)pentan-1-ol is classified as corrosive (H314) and causes severe skin burns[3]. Lithium aluminum hydride ( LiAlH4 ) is highly reactive with water. All reduction steps must be performed under an inert argon atmosphere using strictly anhydrous solvents.
Step 1: Aminolysis of δ -Valerolactone
Objective: Quantitative conversion of the cyclic ester to an acyclic amide.
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.
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Reagent Addition: Add 40% aqueous methylamine (100 mL, ~1.16 mol, 2.3 equiv). Cool the flask to 0 °C in an ice-water bath.
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Reaction: Dropwise add δ -valerolactone (50.0 g, 0.50 mol) over 30 minutes. The reaction is exothermic.
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Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
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Self-Validation (IPC): Analyze an aliquot via FT-IR. The reaction is complete when the lactone C=O stretch (~1735 cm⁻¹) disappears, replaced entirely by the amide C=O stretch (~1640 cm⁻¹) and a broad O−H/N−H stretch (>3200 cm⁻¹).
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Workup: Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 50 °C) to remove water and excess methylamine. Co-evaporate with absolute ethanol (2 × 50 mL) to azeotropically remove residual moisture.
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Yield: N-methyl-5-hydroxypentanamide is obtained as a viscous, pale-yellow oil (~64 g, 98% yield) and used without further purification.
Step 2: Hydride Reduction to the Target Amine
Objective: Chemoselective reduction of the amide carbonyl to a methylene group.
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Setup: Flame-dry a 1 L two-neck flask equipped with a reflux condenser and an argon inlet.
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Preparation of Hydride: Suspend LiAlH4 pellets (28.5 g, 0.75 mol, 1.5 equiv) in anhydrous Tetrahydrofuran (THF, 400 mL). Causality: THF is chosen over diethyl ether because its higher boiling point (66 °C) provides the thermal energy required to reduce stubborn amide bonds.
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Addition: Dissolve the intermediate amide (64 g) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH4 suspension at 0 °C over 1 hour to control the evolution of hydrogen gas.
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Reflux: Heat the reaction to a gentle reflux (66 °C) for 12 hours.
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Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% Et3N ). Stain with Ninhydrin and heat. The product will appear as a bright pink/purple spot, confirming the presence of the secondary amine.
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The Fieser Workup: This is a critical technique to prevent the formation of an unfilterable aluminum hydroxide emulsion. Cool the flask to 0 °C. Dilute with diethyl ether (200 mL). Sequentially and cautiously add:
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28.5 mL of distilled water (dropwise, vigorous H2 evolution).
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28.5 mL of 15% aqueous NaOH .
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85.5 mL of distilled water.
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Isolation: Stir the mixture vigorously for 30 minutes until the aluminum salts precipitate as a granular, snow-white solid. Filter through a pad of Celite and wash the filter cake with hot THF.
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Purification: Concentrate the filtrate in vacuo. Purify the crude oil via vacuum distillation (b.p. ~105-110 °C at 2 mmHg) to yield 5-(methylamino)pentan-1-ol as a colorless liquid.
Analytical Characterization
To ensure the integrity of the synthesized 1-Pentanol, 5-(methylamino)-[4], verify the product against the following spectroscopic benchmarks:
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¹H NMR (400 MHz, CDCl3 ): δ 3.62 (t, J = 6.5 Hz, 2H, CH2 -OH), 2.58 (t, J = 7.0 Hz, 2H, CH2 -NH), 2.42 (s, 3H, N- CH3 ), 2.30 (br s, 2H, OH/NH exchangeable), 1.60–1.48 (m, 4H), 1.42–1.32 (m, 2H).
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¹³C NMR (100 MHz, CDCl3 ): δ 62.8 ( C -OH), 52.1 ( C -NH), 36.4 (N- CH3 ), 32.5, 29.5, 23.4.
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HRMS (ESI-TOF): Calculated for C6H16NO+ [M+H]⁺: 118.1232; Found: 118.1228.
Applications in Targeted Protein Degradation
In modern drug development, 5-(methylamino)pentan-1-ol is highly prized as an aliphatic PROTAC linker[1]. The molecule possesses two orthogonal reactive handles:
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The Secondary Amine: Can participate in SNAr reactions, Buchwald-Hartwig cross-couplings, or amide bond formations.
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The Primary Alcohol: Can be converted into a leaving group (e.g., mesylate/tosylate) or utilized in Mitsunobu etherifications.
By selectively reacting these termini, medicinal chemists can conjugate a target-binding ligand (e.g., a Bruton's Tyrosine Kinase (BTK) inhibitor) to an E3 ligase ligand (e.g., a Cereblon or VHL binder)[2].
Caption: Role of 5-(methylamino)pentan-1-ol as an aliphatic linker in PROTAC-mediated protein degradation.
References
- Google Patents. "WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use".
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 3. 5-(Methylamino)pentan-1-ol | 2751-70-4 [sigmaaldrich.com]
- 4. 1-Pentanol, 5-(methylamino)- | 2751-70-4 [chemicalbook.com]
